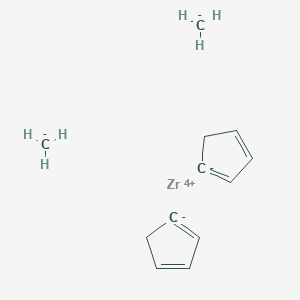
Bis(cyclopentadienyl)dimethylzirconium(IV)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Bis(cyclopentadienyl)dimethylzirconium(IV) and its derivatives involves complex organometallic reactions. For example, zirconocene dichloride reacts with sodium 4-oxoferrocenebutanoate to form bis(η5-cyclopentadienyl)chloro(4-oxoferrocenebutanoyloxy)zirconium(IV), demonstrating the versatility in synthesizing zirconium complexes with various ligands (Yong-xiang Ma et al., 1989). Another synthesis route involves the reductive carbonylation of [Zr(cp)2(BH4)2] in NEt3, leading to dicarbonylbis(cyclopentadienyl)zirconium(II) and subsequently, to bis(cyclopentadienyl)zirconium(III) derivatives containing a zirconium–zirconium bond (G. Fochi et al., 1984).
Molecular Structure Analysis
The molecular structure of bis(cyclopentadienyl)dimethylzirconium(IV) complexes is characterized by various spectroscopic and X-ray crystallography techniques. For instance, the X-ray crystal structure analysis of the bis(η5-cyclopentadienyl)chloro(4-oxoferrocenebutanoyloxy)zirconium(IV) complex reveals a monoclinic space group with a specific arrangement of atoms around the zirconium center, showcasing the complex's geometric configuration (Yong-xiang Ma et al., 1989).
Chemical Reactions and Properties
Bis(cyclopentadienyl)dimethylzirconium(IV) and its derivatives participate in a variety of chemical reactions. For example, bis(cyclopentadienyl)zirconium dichloride acts as an efficient catalyst for the selective formation of β-alkoxy alcohols via ring-opening of 1,2-epoxides with alcohols, showcasing its catalytic properties and potential applications in organic synthesis (M. Lakshmi Kantam et al., 2003).
Wissenschaftliche Forschungsanwendungen
-
Cationic Ring-Opening Polymerization Reactions
- Field : Polymer Chemistry
- Application : Bis(cyclopentadienyl)dimethylzirconium(IV) is used as a catalyst in cationic ring-opening polymerization reactions . This process is used to create polymers with specific structures and properties.
- Method : The compound is introduced into a reaction mixture containing the monomer to be polymerized. The zirconium compound acts as a catalyst, facilitating the opening of the monomer’s ring structure and its subsequent polymerization .
- Results : The use of Bis(cyclopentadienyl)dimethylzirconium(IV) in these reactions allows for the production of polymers with controlled molecular weights and architectures .
-
Markovnikov-Selective Intermolecular Hydrothiolation of Terminal Alkynes
- Field : Organic Chemistry
- Application : The compound is used as a catalyst in the Markovnikov-selective intermolecular hydrothiolation of terminal alkynes . This reaction is important in the synthesis of vinyl sulfides, which have applications in pharmaceuticals and materials science.
- Method : The zirconium compound is added to a reaction mixture containing the alkyne and the thiol. The catalyst facilitates the addition of the thiol to the alkyne in a Markovnikov-selective manner .
- Results : The use of Bis(cyclopentadienyl)dimethylzirconium(IV) in these reactions allows for the selective synthesis of vinyl sulfides .
-
Ziegler-Natta Polymerizations of Alkenes
- Field : Polymer Chemistry
- Application : Bis(cyclopentadienyl)dimethylzirconium(IV) is used as a catalyst in Ziegler-Natta polymerizations of alkenes . This type of reaction is used to produce polyolefins, which are common plastics.
- Method : The zirconium compound is introduced into a reaction mixture containing the alkene to be polymerized. The catalyst facilitates the polymerization of the alkene .
- Results : The use of Bis(cyclopentadienyl)dimethylzirconium(IV) in these reactions allows for the production of polyolefins with controlled molecular weights and stereochemistries .
-
Methylalumination of Heterosubstituted Arylethynes
- Field : Organic Chemistry
- Application : The compound is used as a catalyst in the methylalumination of heterosubstituted arylethynes . This reaction is used in the synthesis of complex organic molecules.
- Method : The zirconium compound is added to a reaction mixture containing the arylethyne and an aluminum-based reagent. The catalyst facilitates the addition of a methyl group from the aluminum reagent to the arylethyne .
- Results : The use of Bis(cyclopentadienyl)dimethylzirconium(IV) in these reactions allows for the selective synthesis of complex organic molecules .
-
Intramolecular Hydroamination/Cyclisation of Aminoallenes
- Field : Organic Chemistry
- Application : Bis(cyclopentadienyl)dimethylzirconium(IV) is used as a precatalyst for intramolecular hydroamination/cyclisation of aminoallenes . This reaction is important in the synthesis of complex organic molecules with cyclic structures.
- Method : The zirconium compound is added to a reaction mixture containing the aminoallene. The catalyst facilitates the cyclisation of the aminoallene to form a cyclic compound .
- Results : The use of Bis(cyclopentadienyl)dimethylzirconium(IV) in these reactions allows for the selective synthesis of complex cyclic organic molecules .
-
Olefin Metathesis
- Field : Organic Chemistry
- Application : Bis(cyclopentadienyl)dimethylzirconium(IV) is used as a catalyst for olefin metathesis . This reaction is a method of forming carbon-carbon bonds that is widely used in the synthesis of complex organic molecules.
- Method : The zirconium compound is introduced into a reaction mixture containing the olefins to be metathesized. The catalyst facilitates the rearrangement of the carbon-carbon double bonds .
- Results : The use of Bis(cyclopentadienyl)dimethylzirconium(IV) in these reactions allows for the production of complex organic molecules with rearranged carbon-carbon double bonds .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
12636-72-5 |
|---|---|
Produktname |
Bis(cyclopentadienyl)dimethylzirconium(IV) |
Molekularformel |
C12H16Zr |
Molekulargewicht |
251.48 g/mol |
IUPAC-Name |
carbanide;cyclopenta-1,3-diene;zirconium(4+) |
InChI |
InChI=1S/2C5H5.2CH3.Zr/c2*1-2-4-5-3-1;;;/h2*1-3H,4H2;2*1H3;/q4*-1;+4 |
InChI-Schlüssel |
DODJODCRXRWTMX-UHFFFAOYSA-N |
SMILES |
[CH3-].[CH3-].C1C=CC=[C-]1.C1C=CC=[C-]1.[Zr+4] |
Kanonische SMILES |
[CH3-].[CH3-].C1C=CC=[C-]1.C1C=CC=[C-]1.[Zr+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



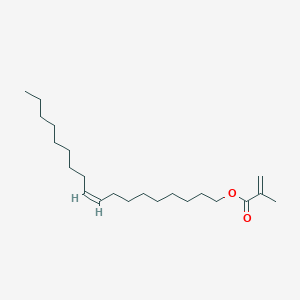
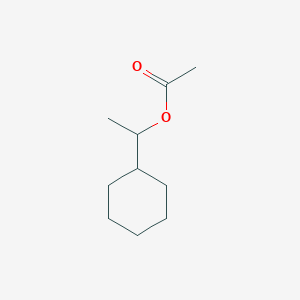
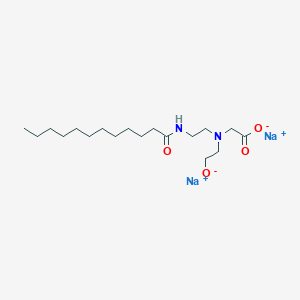
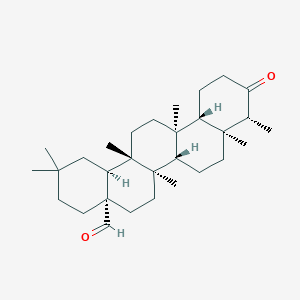
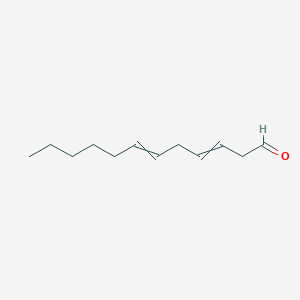
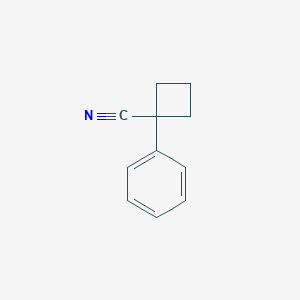
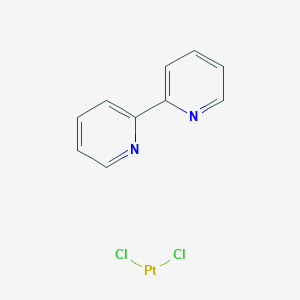
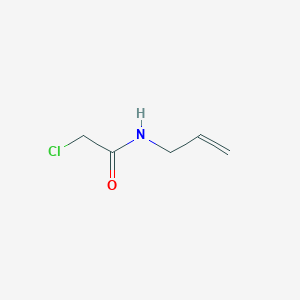
![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B76358.png)
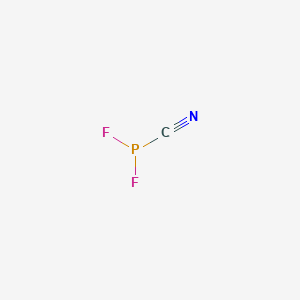
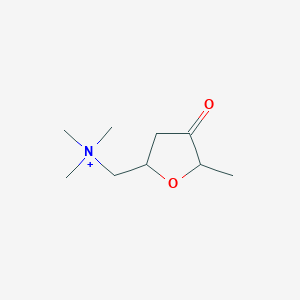
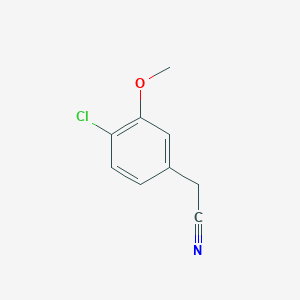
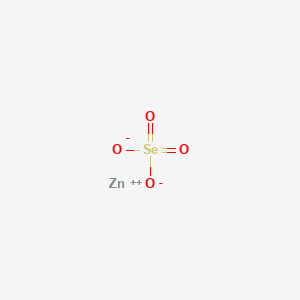
![5-[2-(Diethylamino)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B76364.png)